Ethyl 2-(5-bromo-3-nitropyridin-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate is a chemical compound with the molecular formula C9H9BrN2O4 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate typically involves the reaction of 5-bromo-2-chloro-3-nitropyridine with ethyl glycolate in the presence of a base such as sodium hydride. The reaction is carried out in tetrahydrofuran (THF) at temperatures ranging from 0°C to 20°C . The process yields the desired compound with a high degree of purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring consistent quality control, and implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of various substituted pyridine derivatives.
Reduction: Formation of 2-(5-bromo-3-aminopyridin-2-yl)acetate.
Oxidation: Formation of oxidized pyridine derivatives.
Scientific Research Applications
Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can facilitate nucleophilic substitution. These interactions can modulate various biochemical pathways, making the compound useful in research applications .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-nitropyridin-2-yl)acetate
- Ethyl 2-(5-bromo-3-nitropyridin-2-yl)oxyacetate
Uniqueness
Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate is unique due to the presence of both bromine and nitro groups on the pyridine ring.
Properties
IUPAC Name |
ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c1-2-16-9(13)4-7-8(12(14)15)3-6(10)5-11-7/h3,5H,2,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLUABBQKYUDCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=N1)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744136 |
Source
|
Record name | Ethyl (5-bromo-3-nitropyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211540-74-7 |
Source
|
Record name | Ethyl (5-bromo-3-nitropyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.